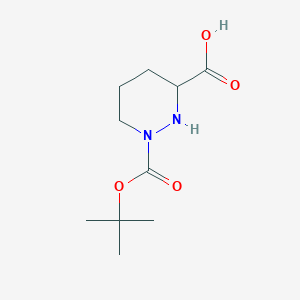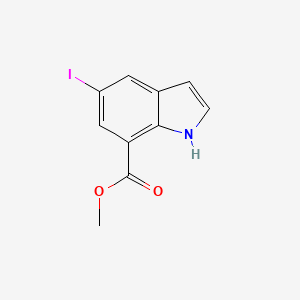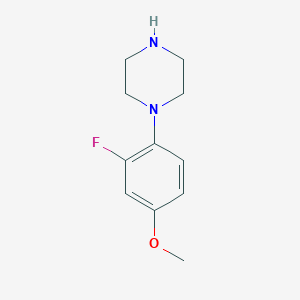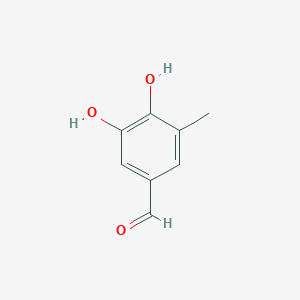
Disperse Violet S press cake
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disperse Violet S press cake is a synthetic dye used primarily for coloring synthetic fibers such as polyester, acetate, and nylon. It is known for its vibrant violet hue and is part of the disperse dye family, which are non-ionic dyes with low water solubility. These dyes are typically used for dyeing hydrophobic fibers, which do not easily absorb water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Disperse Violet S press cake involves several steps, including the synthesis of the dye itself and the formation of the press cake. The dye is synthesized through a series of chemical reactions, often starting with the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions typically involve acidic or basic environments, controlled temperatures, and specific reaction times to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis followed by purification and isolation of the dye. The dye is then mixed with dispersing agents and ground to a fine particle size to form a stable dispersion. The resulting mixture is filtered and pressed to remove excess water, forming the press cake. This process ensures that the dye is in a suitable form for use in dyeing applications.
Chemical Reactions Analysis
Types of Reactions
Disperse Violet S press cake undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under certain conditions, leading to changes in its color properties.
Reduction: Reduction reactions can also alter the dye’s color and solubility.
Substitution: The aromatic rings in the dye can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium dithionite, and various acids and bases to control the reaction environment. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can produce leuco compounds. Substitution reactions can introduce new functional groups, altering the dye’s properties.
Scientific Research Applications
Disperse Violet S press cake has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying dye chemistry and reaction mechanisms.
Biology: Employed in staining techniques for visualizing biological samples.
Medicine: Investigated for potential use in medical diagnostics and treatments.
Industry: Widely used in the textile industry for dyeing synthetic fibers, as well as in the production of inks and coatings.
Mechanism of Action
The mechanism by which Disperse Violet S press cake exerts its effects involves the interaction of the dye molecules with the fibers being dyed. The dye molecules are small and non-ionic, allowing them to penetrate the hydrophobic fibers and form stable interactions. The dyeing process typically involves heating the dye-fiber mixture to facilitate the diffusion of dye molecules into the fiber matrix. The molecular targets and pathways involved in this process include the hydrophobic interactions between the dye and the fiber, as well as any chemical bonds that may form during the dyeing process.
Comparison with Similar Compounds
Disperse Violet S press cake can be compared with other disperse dyes, such as Disperse Red 167 and Disperse Orange 155. These dyes share similar properties, including low water solubility and suitability for dyeing hydrophobic fibers. this compound is unique in its specific color properties and the particular chemical structure that gives rise to its vibrant violet hue. Other similar compounds include Disperse Blue 56 and Disperse Yellow 54, which also have distinct color properties and applications.
Properties
Molecular Formula |
C13H14ClN5O4S |
|---|---|
Molecular Weight |
371.80 g/mol |
IUPAC Name |
2-[3-chloro-N-(2-hydroxyethyl)-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethanol |
InChI |
InChI=1S/C13H14ClN5O4S/c14-10-7-9(18(3-5-20)4-6-21)1-2-11(10)16-17-13-15-8-12(24-13)19(22)23/h1-2,7-8,20-21H,3-6H2 |
InChI Key |
MTRLHOGNRUIVOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N(CCO)CCO)Cl)N=NC2=NC=C(S2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Piperidinol,1-[6-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B12281919.png)
![(S)-2-(3-methoxyphenyl)-4-(piperidin-3-ylamino)thieno[3,2-c]pyridine-7-carboxamide](/img/structure/B12281920.png)

![3,4,5-Trihydroxy-6-[[8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]oxane-2-carboxylic acid](/img/structure/B12281926.png)




![(S)-alpha-Ethyl-N-[(1S)-1-phenyl-2-[(trimethy lsilyl)oxy]ethyl]-4-(trifluoromethyl)benzenemethanamine](/img/structure/B12281956.png)
![Hexasodium 4-amino-3,6-bis[[4-[[4-chloro-6-[(3-sulphonatophenyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulphonatophenyl]azo]-5-hydroxynaphthalene-2,7-disulphonate](/img/structure/B12281969.png)

![Tert-butyl 2-(2,2,2-trifluoroacetamido)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B12281996.png)

![(2Z)-1-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[(2E,4E,6E)-7-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethylindole;chloride](/img/structure/B12282008.png)
